molecular formula C22H21N3O2 B10981409 6-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

6-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

Cat. No.: B10981409
M. Wt: 359.4 g/mol
InChI Key: WANSNXXCTIYLDL-UHFFFAOYSA-N
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Description

    6-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide: is a complex organic compound with a unique structure. It combines an indole ring, a carbazole moiety, and a carboxamide group.

  • The compound’s chemical formula is C₂₀H₂₁N₃O₂.
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other complex molecules.

      Biology: Investigated for potential biological activities (e.g., anticancer, antimicrobial).

      Medicine: Explored as a potential drug candidate.

      Industry: May find applications in materials science or as intermediates in pharmaceutical manufacturing.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
    • Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and new findings may emerge

    : Example reference. : Another example reference. : Yet another example reference. : And one more reference. : Final reference.

    Properties

    Molecular Formula

    C22H21N3O2

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    6-methoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide

    InChI

    InChI=1S/C22H21N3O2/c1-27-14-10-9-13-11-20(23-19(13)12-14)22(26)25-18-8-4-6-16-15-5-2-3-7-17(15)24-21(16)18/h2-3,5,7,9-12,18,23-24H,4,6,8H2,1H3,(H,25,26)

    InChI Key

    WANSNXXCTIYLDL-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCCC4=C3NC5=CC=CC=C45

    Origin of Product

    United States

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